

Application Notes and Protocols for Cedazuridine in Mouse Xenograft Models

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Compound of Interest

Compound Name: Cedazuridine

Cat. No.: B1668773

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These application notes provide a comprehensive overview and detailed protocols for the use of **Cedazuridine** in mouse xenograft models, particularly in the context of acute myeloid leukemia (AML). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of **Cedazuridine** in combination with other anti-cancer agents.

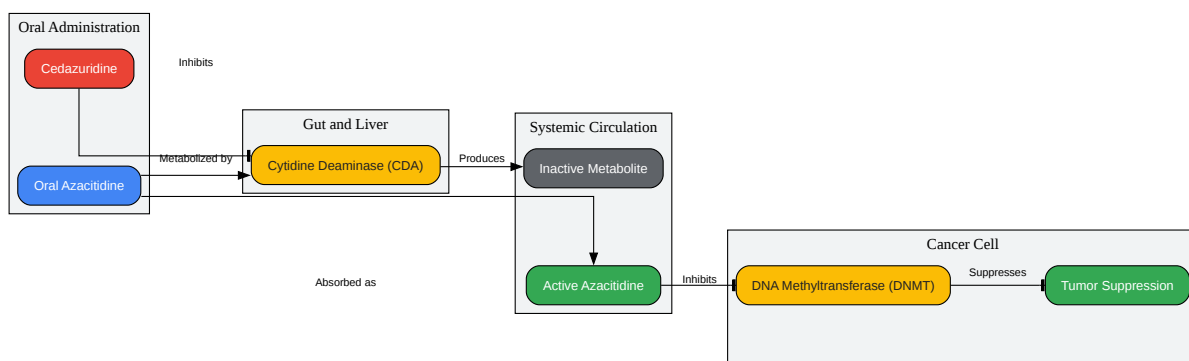
Introduction

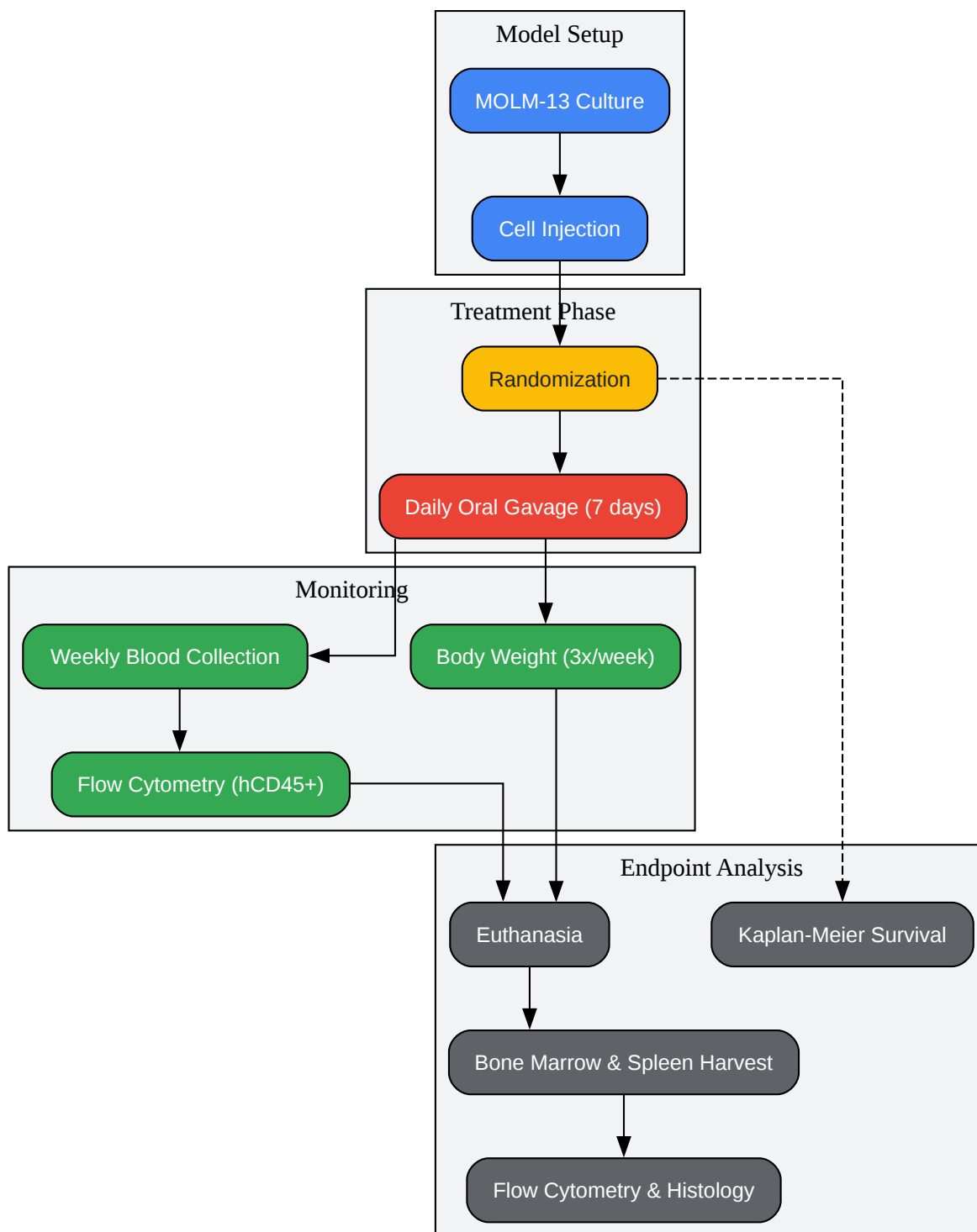
Cedazuridine is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is primarily found in the gastrointestinal tract and liver. CDA is responsible for the rapid degradation of several nucleoside analog drugs, such as azacitidine and decitabine, when administered orally. This rapid first-pass metabolism necessitates intravenous or subcutaneous administration of these agents, which can be inconvenient for patients. By inhibiting CDA, **Cedazuridine** increases the oral bioavailability of these drugs, enabling effective oral treatment regimens.^[1] In mouse xenograft models, the co-administration of **Cedazuridine** with CDA-sensitive drugs has been shown to mimic the pharmacokinetic and pharmacodynamic profiles of parenteral administration of those drugs.^{[2][3][4]}

Mechanism of Action

Cedazuridine's primary mechanism of action is the inhibition of cytidine deaminase. This prevents the deamination and subsequent inactivation of cytidine analogs like azacitidine and

decitabine. The increased systemic exposure to these active agents allows them to exert their therapeutic effects, such as DNA methyltransferase (DNMT) inhibition, leading to re-expression of tumor suppressor genes and apoptosis in cancer cells.





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